4'-Bromo-2-(4-fluorophenyl)acetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHOHVUUDBKYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558095 | |
| Record name | 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107028-32-0 | |
| Record name | 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 2 4 Fluorophenyl Acetophenone
Strategic Design of Precursors and Retrosynthetic Analysis for 4'-Bromo-2-(4-fluorophenyl)acetophenone
A logical retrosynthetic analysis of this compound reveals key precursor molecules. The primary disconnection can be made at the bond between the carbonyl carbon and the alpha-carbon, suggesting an acyl halide and an aromatic precursor. A plausible synthetic route involves the Friedel-Crafts acylation of a suitable aromatic substrate.
One effective retrosynthetic approach starts with the target molecule and works backward. The alpha-bromo ketone functionality can be introduced via the bromination of a precursor ketone, 2-(4-fluorophenyl)acetophenone. This intermediate, in turn, can be synthesized through a Friedel-Crafts acylation of a biphenyl (B1667301) derivative.
An alternative strategy involves the formation of the biaryl linkage at a later stage. This could be achieved through a Suzuki-Miyaura cross-coupling reaction between a brominated acetophenone (B1666503) derivative and a fluorophenylboronic acid.
Detailed Investigation of Bromination Pathways for Aromatic and Alpha-Carbon Positions in Acetophenone Analogues
The introduction of a bromine atom onto an acetophenone framework can be directed to either the aromatic ring or the alpha-carbon adjacent to the carbonyl group, depending on the reaction conditions and the substituents present on the aromatic ring.
Electrophilic Aromatic Substitution for Bromine Introduction on the Phenyl Ring
Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto an aromatic ring. In the case of acetophenone, the acetyl group is a deactivating, meta-directing group. Therefore, direct bromination of acetophenone with Br₂ and a Lewis acid catalyst like FeBr₃ would primarily yield 3-bromoacetophenone. However, the presence of other substituents on the phenyl ring can influence the regioselectivity of the bromination. For instance, activating groups would direct the substitution to the ortho and para positions.
Alpha-Halogenation Reactions for Bromine Introduction Adjacent to the Carbonyl Group
The introduction of a bromine atom at the alpha-position of a ketone, such as in the synthesis of α-bromoacetophenones, is a common and crucial transformation in organic synthesis. shodhsagar.com This can be achieved under either acidic or basic conditions.
Under acidic conditions, the reaction proceeds through an enol intermediate. The enol then attacks the bromine, leading to the α-brominated product. Common reagents for this transformation include bromine in acetic acid or methanol.
N-Bromosuccinimide (NBS) is a widely used reagent for the selective α-bromination of ketones. researchgate.netnih.gov The reaction is often catalyzed by a radical initiator or an acid. The use of NBS is advantageous as it is a solid, making it easier and safer to handle than liquid bromine. shodhsagar.com Microwave irradiation in the presence of a catalyst like p-toluenesulfonic acid (p-TsOH) has been shown to be an efficient method for the α-bromination of acetophenones with NBS. researchgate.netresearchgate.net
The table below summarizes various conditions for the α-bromination of acetophenone.
| Reagent/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Br₂/p-TsOH | Acetonitrile (B52724) | Reflux | High | shodhsagar.com |
| NBS/p-TsOH | Acetonitrile | - | High | shodhsagar.com |
| NBS/Acidic Al₂O₃ | Methanol | Reflux | 89 | nih.gov |
| NBS/p-TsOH | Microwave | - | High | researchgate.netresearchgate.net |
Regioselectivity and Stereoselectivity Control in Bromination Reactions
In the context of synthesizing this compound, the desired bromination occurs at the alpha-carbon of the acetyl group, not on either of the phenyl rings. Therefore, reaction conditions that favor α-halogenation over electrophilic aromatic substitution are crucial. The use of reagents like N-bromosuccinimide under appropriate conditions, such as acid catalysis or photochemical initiation, selectively promotes the formation of the α-bromo ketone. shodhsagar.com
Advanced Synthetic Protocols for the Introduction of the Fluorophenyl Moiety
The incorporation of the 4-fluorophenyl group is a key step in the synthesis of the target molecule. This can be achieved either by starting with a precursor that already contains this moiety or by forming the aryl-aryl bond through a cross-coupling reaction.
A direct approach involves the Friedel-Crafts acylation of 4-fluorobiphenyl (B1198766) with bromoacetyl bromide in the presence of a Lewis acid catalyst like aluminum chloride. prepchem.com This method directly installs the bromoacetyl group onto the biphenyl backbone, leading to the desired product.
Cross-Coupling Methodologies for Aryl-Aryl Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of C-C bonds between aryl groups. This methodology can be employed to construct the 2-(4-fluorophenyl)acetophenone intermediate.
In a potential synthetic route, 4-bromoacetophenone could be coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. ikm.org.myresearchgate.net Various palladium catalysts and reaction conditions have been reported for the Suzuki-Miyaura coupling of bromoacetophenones.
The table below presents examples of conditions used for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, which serves as a model for the synthesis of the 2-(4-fluorophenyl)acetophenone intermediate.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | - | - |
| Pd/C | K₂CO₃ | Ethanol/H₂O | Reflux | - | - |
| Magnetic supported Pd(II)-N₂O₂ | Na₂CO₃ | DMA | 140 | High | ikm.org.my |
Nucleophilic Substitution Routes for Fluorine Introduction on the Phenyl Ring Precursors
The synthesis of fluorinated aromatic compounds, which are crucial precursors for molecules like this compound, often involves nucleophilic substitution reactions to introduce the fluorine atom onto the aromatic ring. While direct fluorination can be challenging, these methods provide reliable pathways to create the necessary fluorinated starting materials.
A prevalent strategy involves the use of amine/hydrogen fluoride (B91410) reagents, such as triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF), a liquid fluorinating agent that is easier and safer to handle than gaseous hydrogen fluoride. nii.ac.jp This reagent can be employed in halogen exchange (Halex) reactions, where a different halogen, typically chlorine or bromine, on an activated aromatic ring is displaced by fluoride. The reactivity of such processes can be significantly enhanced by the choice of solvent and the addition of other reagents. For instance, research on the fluorination of α-carbonyl benzyl (B1604629) bromides has shown that solvents like acetonitrile or dimethyl ether (DME) are effective for these transformations. nih.gov
New methods have been developed that utilize Et3N·3HF for the nucleophilic fluorination of various alkyl bromides under mild conditions, demonstrating broad substrate scope and functional group tolerance. rsc.orgresearchgate.net In some cases, the reaction's efficiency is improved by using a combination of reagents. For example, a system combining silver fluoride (AgF) and Et3N·3HF has been shown to boost the reactivity and yield of monofluorinated products compared to using AgF alone. nii.ac.jp The addition of Et3N·3HF helps to dissolve the AgF salt in the solvent, facilitating the substitution reaction. nii.ac.jp These methods are fundamental for creating the 4-fluorophenyl moiety required before it is combined with the bromoacetyl group to form the final acetophenone structure.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction conditions is paramount for the successful and efficient synthesis of this compound. Key parameters such as solvent choice, catalyst systems, temperature, and reaction time must be carefully controlled to maximize product yield, minimize the formation of byproducts, and ensure the process is scalable and economical.
Solvent Effects and Reaction Kinetics
The choice of solvent plays a critical role in the synthesis of acetophenone derivatives, particularly in the key bond-forming steps like Friedel-Crafts acylation. In the synthesis of a structurally related compound, 2-bromo-4'-(4-fluoro-phenyl)-acetophenone, ethylene (B1197577) chloride was used as the solvent for the reaction between 4-fluoro-biphenyl and bromoacetyl bromide in the presence of a Lewis acid catalyst. prepchem.com The residue was later recrystallized from carbon tetrachloride. prepchem.com
In other standard Friedel-Crafts procedures for preparing substituted acetophenones, carbon disulfide is a common solvent. orgsyn.org It is effective at dissolving the reactants and the Lewis acid catalyst, like aluminum chloride, without participating in the reaction. After the initial reaction, the workup and extraction processes often employ solvents like benzene (B151609) or ether. orgsyn.org The solvent's polarity, ability to dissolve reactants, and boiling point are crucial factors that influence reaction kinetics by stabilizing or destabilizing transition states and intermediates.
The table below summarizes solvents used in relevant synthetic steps for producing halogenated acetophenones.
| Reaction Step | Solvent(s) | Function | Reference |
| Friedel-Crafts Acylation | Ethylene Chloride | Reaction medium for reactants and catalyst. | prepchem.com |
| Friedel-Crafts Acylation | Carbon Disulfide | Inert solvent for reactants and Lewis acid. | orgsyn.org |
| Recrystallization | Carbon Tetrachloride | Purification of the final product. | prepchem.com |
| Extraction | Benzene / Ether | Extraction of the product from the aqueous phase after workup. | orgsyn.org |
| Nucleophilic Fluorination | Acetonitrile / DME | Solvent for fluorinating agents like Et3N·3HF. | nih.gov |
While specific kinetic data for the synthesis of this compound is not widely published, the rate of Friedel-Crafts acylation is generally dependent on the concentration of the reactants and the activity of the catalyst, all of which are influenced by the solvent medium.
Catalyst Systems and Their Influence on Reaction Efficiency
Catalyst systems are central to the synthesis of this compound, primarily in the Friedel-Crafts acylation step that forms the ketone. Lewis acids are the most common catalysts for this transformation. Aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid for this purpose. prepchem.com It functions by coordinating with the acylating agent (e.g., bromoacetyl bromide), forming a highly electrophilic acylium ion, which then attacks the aromatic ring of the fluorinated precursor. The efficiency of the reaction is highly dependent on the stoichiometry of the catalyst; often, a slight excess of AlCl₃ is used to ensure the reaction goes to completion. prepchem.comorgsyn.org
For the nucleophilic fluorination steps used to prepare precursors, different types of catalytic or activating systems are employed. While Et3N·3HF can act as both the fluorine source and a reagent, its effectiveness can be enhanced. nii.ac.jp The combination of Et3N·3HF with AgF, for example, provides a more potent system for fluorination, leading to higher yields. nii.ac.jp In other protocols, a base like potassium phosphate (B84403) (K₃PO₄) is used in conjunction with the fluorinating agent to facilitate the substitution. nih.gov
The table below outlines various catalysts and their roles in the synthesis of related compounds.
| Catalyst/Reagent | Reaction Type | Role | Reference |
| Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | Lewis acid, activates the acylating agent. | prepchem.comorgsyn.org |
| Silver Fluoride (AgF) & Et₃N·3HF | Nucleophilic Fluorination | Combination enhances reactivity and yield of fluorination. | nii.ac.jp |
| Potassium Phosphate (K₃PO₄) | Nucleophilic Fluorination | Base used to promote the substitution reaction. | nih.gov |
Process Intensification and Green Chemistry Considerations in Synthesis
Modern chemical manufacturing places a strong emphasis on process intensification and green chemistry to enhance sustainability, safety, and efficiency. epfl.ch These principles can be applied to the synthesis of this compound to create more environmentally benign and cost-effective processes.
Key green chemistry metrics for evaluating a synthetic route include atom economy, process mass intensity (PMI), and E-factor (environmental factor). epfl.ch For a multi-step synthesis, minimizing the number of steps, avoiding hazardous solvents, and reducing waste are primary goals. For instance, a patented method for preparing 2-bromo-4-fluoroacetanilide, a related precursor, utilizes hydrobromic acid in the presence of an oxidizing agent (like hydrogen peroxide) for the bromination step. google.com This approach avoids the use of elemental bromine, which is highly toxic and hazardous to handle, thus representing a greener alternative. google.com
Chemical Reactivity and Transformative Chemistry of 4 Bromo 2 4 Fluorophenyl Acetophenone
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom attached to the 4'-position of the acetophenone (B1666503) ring is susceptible to displacement via nucleophilic aromatic substitution (SNAr). This class of reaction is characteristic of aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the halogen. In 4'-Bromo-2-(4-fluorophenyl)acetophenone, the acetyl group (-COCH₂Ar) at the 1'-position serves as the necessary electron-withdrawing activator.
The generally accepted mechanism for nucleophilic aromatic substitution proceeds through a two-step addition-elimination pathway.
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine atom. This attack is facilitated by the electron-withdrawing acetyl group, which delocalizes the negative charge of the resulting intermediate by resonance. This forms a resonance-stabilized carbanion known as a Meisenheimer complex. The formation of this intermediate is typically the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.
Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step through the expulsion of the bromide ion, which is a good leaving group.
Table 1: Potential Nucleophilic Substitution Reactions at the 4'-Position This table is illustrative and based on established SNAr chemistry.
| Nucleophile (Nu⁻) | Reagent Example | Product |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 2-(4-Fluorophenyl)-4'-hydroxyacetophenone |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-(4-Fluorophenyl)-4'-methoxyacetophenone |
| Amine | Ammonia (NH₃) | 4'-Amino-2-(4-fluorophenyl)acetophenone |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(4-Fluorophenyl)-4'-(phenylthio)acetophenone |
| Cyanide | Sodium Cyanide (NaCN) | 4'-Cyano-2-(4-fluorophenyl)acetophenone |
The fluorine atom in the 2-(4-fluorophenyl) moiety is not directly involved in the nucleophilic substitution at the brominated ring. Its influence is primarily electronic and steric.
Steric Effects: The 2-(4-fluorophenyl) group is sterically bulky. However, since the reaction center is at the para-position (C4'), this steric hindrance does not directly impede the approach of a nucleophile.
It is important to distinguish this from cases where fluorine acts as a leaving group in SNAr reactions. When attached directly to an activated aromatic ring, fluorine often leads to faster reaction rates than bromine, not because it is a better leaving group, but because its high electronegativity strongly stabilizes the intermediate Meisenheimer complex, accelerating the rate-determining addition step Current time information in Pasuruan, ID.asianpubs.orgrasayanjournal.co.in. In the context of this compound, the fluorine's role is purely as a substituent on a separate ring system.
Carbonyl Group Transformations
The carbonyl group of the acetophenone moiety is a key site for a variety of chemical transformations, including reduction, oxidation, and condensation reactions.
The ketone functionality can be readily reduced to a secondary alcohol, yielding 1-(4'-Bromophenyl)-2-(4-fluorophenyl)ethanol. This transformation can be achieved using a range of reducing agents.
Hydride Reagents: Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and effective reagent for the chemoselective reduction of ketones to alcohols. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but offer less selectivity if other reducible functional groups were present.
Catalytic Hydrogenation: The carbonyl group can be reduced via catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).
Table 2: Selected Reagents for the Reduction of the Carbonyl Group
| Reagent | Typical Conditions | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temp. | 1-(4'-Bromophenyl)-2-(4-fluorophenyl)ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by H₂O quench | 1-(4'-Bromophenyl)-2-(4-fluorophenyl)ethanol |
| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol, H₂ atmosphere | 1-(4'-Bromophenyl)-2-(4-fluorophenyl)ethanol |
While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, specific reactions can transform the acetophenone core. The most relevant oxidative transformation for this type of ketone is the Baeyer-Villiger oxidation.
Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid researchgate.nettru.caucla.eduorganic-chemistry.org. The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity is determined by the migratory aptitude of the attached groups, with the group better able to stabilize a positive charge migrating preferentially organic-chemistry.org. For this compound, the competition is between the 4-bromophenyl group and the α-(4-fluorophenyl)methyl group. Generally, aryl groups have a higher migratory aptitude than primary alkyl groups. Therefore, the migration of the 4-bromophenyl group is expected, yielding (4-fluorophenyl)methyl 4-bromobenzoate.
Another oxidative process reported for aryl methyl ketones involves treatment with iodine in aqueous ammonia, which can convert them into primary arylamides scielo.br. Although the target molecule is not a methyl ketone, this highlights pathways for the oxidative transformation of the acetyl functionality.
Table 3: Potential Oxidation Products
| Reagent(s) | Reaction Type | Major Expected Product |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Baeyer-Villiger Oxidation | (4-Fluorophenyl)methyl 4-bromobenzoate |
| Iodine (I₂) / Aqueous Ammonia (NH₃(aq)) | Oxidative Amination | 4-Bromobenzamide (with cleavage of the C-C bond) |
The carbonyl group and the adjacent α-hydrogens allow this compound to participate in various condensation reactions.
Claisen-Schmidt Condensation: In the presence of a base (like NaOH or KOH), the α-carbon can be deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of an aldehyde that lacks α-hydrogens, such as benzaldehyde or its derivatives. This reaction, a type of crossed aldol condensation, typically results in dehydration to form an α,β-unsaturated ketone, a class of compounds known as chalcones ijarsct.co.inacs.orgtaylorandfrancis.comwisdomlib.org.
Hydrazone Formation: The carbonyl group readily reacts with hydrazine or substituted hydrazines (e.g., phenylhydrazine) under acidic conditions asianpubs.orgrasayanjournal.co.in. This reaction involves the nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. This is a common method for preparing ketone derivatives orgsyn.org.
Table 4: Representative Condensation Reactions
| Reactant | Catalyst | Reaction Type | Product Class |
|---|---|---|---|
| Benzaldehyde | NaOH or KOH (Base) | Claisen-Schmidt Condensation | Chalcone derivative |
| 4-Nitrobenzaldehyde | NaOH or KOH (Base) | Claisen-Schmidt Condensation | Chalcone derivative |
| Phenylhydrazine | Acetic Acid (Acid) | Hydrazone Formation | Phenylhydrazone derivative |
| Hydrazine Hydrate | Acetic Acid (Acid) | Hydrazone Formation | Hydrazone derivative |
Cross-Coupling Chemistry and Functionalization of this compound
Suzuki, Heck, Sonogashira, and Stille Coupling Reactions at the Brominated Position
No published data were found detailing the Suzuki, Heck, Sonogashira, or Stille coupling reactions specifically utilizing this compound as the substrate.
C-H Functionalization Approaches
No published data were found describing C-H functionalization approaches specifically targeting this compound.
Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 4 Fluorophenyl Acetophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4'-Bromo-2-(4-fluorophenyl)acetophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a complete structural assignment.
¹H NMR Spectral Analysis for Proton Environments and Coupling Patterns
The aromatic region is expected to exhibit complex splitting patterns due to the presence of both bromine and fluorine substituents on the phenyl ring. The protons on the fluorophenyl ring would show signals influenced by the fluorine atom, while the protons on the brominated phenyl ring would be affected by the bromine atom. The methyl protons of the acetyl group are anticipated to appear as a singlet in the upfield region of the spectrum. chemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d6 chemicalbook.com
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.76 | t | 8.3 | Aromatic H |
| 7.73 | dd | 10.8, 1.8 | Aromatic H |
| 7.55 | dd | 5.2, 1.8 | Aromatic H |
Note: This data is based on a predicted spectrum and should be confirmed with experimental results.
¹³C NMR Spectral Analysis for Carbon Framework Determination
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of the signal indicates the electronic environment of that carbon. Due to the lack of available experimental ¹³C NMR data for this compound, the data for its isomer, 2-bromo-1-(4-fluorophenyl)ethanone, is presented here for comparative purposes. rsc.org
Table 2: ¹³C NMR Data for 2-Bromo-1-(4-fluorophenyl)ethanone in CDCl₃ rsc.org
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 189.8 | C=O |
| 166.0 (d, J = 254.0 Hz) | C-F |
| 131.7 (d, J = 9.6 Hz) | Aromatic C |
| 130.3 (d, J = 3.0 Hz) | Aromatic C |
| 116.1 (d, J = 21.6 Hz) | Aromatic C |
Note: This data is for the isomer 2-Bromo-1-(4-fluorophenyl)ethanone and is provided for reference.
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique used to characterize fluorine-containing compounds. The chemical shift of the fluorine signal provides information about its electronic environment. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the phenyl ring. The exact chemical shift and any coupling to nearby protons would provide further structural confirmation.
No specific experimental or predicted ¹⁹F NMR data for this compound was found in the reviewed literature.
Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons in a molecule. A COSY spectrum would reveal the coupling relationships between different protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. These techniques would be crucial for the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra of this compound.
No specific 2D NMR data for this compound was found in the reviewed literature.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum is a unique fingerprint of a molecule and provides valuable information about the functional groups present.
Due to the absence of specific IR data for this compound, the IR data for its isomer, 2-bromo-1-(4-fluorophenyl)ethanone, is presented for comparative analysis. Key characteristic absorption bands would be expected for the carbonyl group (C=O), the carbon-fluorine bond (C-F), the carbon-bromine bond (C-Br), and the aromatic C-H and C=C bonds.
Table 3: IR Data for 2-Bromo-1-(4-fluorophenyl)ethanone
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1680 | C=O stretching |
| ~1600, ~1500 | Aromatic C=C stretching |
| ~1220 | C-F stretching |
Note: This data is for the isomer 2-Bromo-1-(4-fluorophenyl)ethanone and is provided for reference.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure.
As experimental mass spectrometry data for this compound is not available, the data for its isomer, 2-bromo-1-(4-fluorophenyl)ethanone, is referenced. The molecular ion peak would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
Table 4: Mass Spectrometry Data for 2-Bromo-1-(4-fluorophenyl)ethanone
| m/z | Assignment |
|---|---|
| 216/218 | [M]⁺ (Molecular ion) |
| 123 | [M - CH₂Br]⁺ |
Note: This data is for the isomer 2-Bromo-1-(4-fluorophenyl)ethanone and is provided for reference.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences
As of the latest available information, a single-crystal X-ray crystallographic analysis for this compound has not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, experimental data on its solid-state structure, such as unit cell parameters, space group, and precise atomic coordinates, are not available.
In the absence of experimental data, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the most stable conformers of the molecule in the gas phase or in solution. However, the solid-state conformation is significantly influenced by crystal packing forces, including intermolecular interactions like halogen bonding, hydrogen bonding (if applicable), and van der Waals forces. These interactions can lead to a solid-state conformation that differs from the lowest energy conformer in the gas phase.
A hypothetical X-ray crystallographic study would precisely determine these conformational details. The analysis would reveal the planarity or non-planarity of the phenyl rings and the orientation of the acetyl group relative to the aromatic ring. Furthermore, it would elucidate any intermolecular interactions that govern the crystal packing. For instance, the presence of a bromine atom and a fluorine atom on the phenyl ring could lead to specific halogen-halogen or halogen-oxygen interactions, influencing the supramolecular architecture of the crystal lattice.
The expected data from such an analysis would be presented in a series of tables, as exemplified below.
Hypothetical Crystallographic Data and Structure Refinement Details:
| Parameter | Value (Hypothetical) |
| Empirical formula | C₈H₆BrFO |
| Formula weight | 217.04 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = YY.YYY° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume | VVV.V ų |
| Z | 4 |
| Density (calculated) | D.DDD Mg/m³ |
| Absorption coefficient | μ.μμμ mm⁻¹ |
| F(000) | FFF |
| Crystal size | X.X × Y.Y × Z.Z mm³ |
| Theta range for data collection | θ.θθ to θθ.θθ° |
| Index ranges | -h≤k≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | NNNN |
| Independent reflections | MMMM [R(int) = R.RRRR] |
| Completeness to theta | C.C % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | T.TTT and U.UUU |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | D / E / F |
| Goodness-of-fit on F² | G.GGG |
| Final R indices [I>2sigma(I)] | R₁ = R.RRRR, wR₂ = W.WWWW |
| R indices (all data) | R₁ = R.RRRR, wR₂ = W.WWWW |
| Largest diff. peak and hole | P.PPP and -H.HHH e.Å⁻³ |
Hypothetical Selected Bond Lengths (Å) and Angles (°):
| Bond/Angle | Length (Å) / Angle (°) (Hypothetical) |
| Br(1)-C(4) | 1.89 - 1.91 |
| F(1)-C(2) | 1.35 - 1.37 |
| C(7)-O(1) | 1.21 - 1.23 |
| C(1)-C(7) | 1.48 - 1.50 |
| C(7)-C(8) | 1.50 - 1.52 |
| C(1)-C(7)-C(8) | 118 - 122 |
| O(1)-C(7)-C(1) | 119 - 123 |
| F(1)-C(2)-C(1) | 118 - 120 |
| Br(1)-C(4)-C(3) | 119 - 121 |
The elucidation of the precise solid-state structure through X-ray crystallography remains a critical step for a complete understanding of the chemical and physical properties of this compound. Such data would be foundational for computational studies, structure-activity relationship analyses, and materials science applications.
Computational Chemistry and Theoretical Investigations of 4 Bromo 2 4 Fluorophenyl Acetophenone
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For a molecule like 4'-Bromo-2-(4-fluorophenyl)acetophenone, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide fundamental insights into its stability and reactivity. dergipark.org.trdergipark.org.tr
Conformational analysis is crucial for understanding the three-dimensional structure and stability of flexible molecules. By systematically rotating specific dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped to identify stable conformers (energy minima) and transition states.
For instance, a conformational analysis performed on the related molecule 2,4'-dibromoacetophenone (B128361) involved rotating the torsion angle between the phenyl ring and the acetyl group (C-C-C=O). dergipark.org.tr This type of scan reveals the most stable orientations of the molecule. DFT calculations for various 2′-fluoro-substituted acetophenone (B1666503) derivatives have confirmed that s-trans conformers, where the carbonyl oxygen and the phenyl ring are on opposite sides, are generally more stable than the s-cis conformers. acs.orgnih.gov This preference is often attributed to reduced steric hindrance and electrostatic repulsion between the atoms. acs.orgnih.gov A similar preference for a trans conformer would be expected for this compound.
Below is a representative table illustrating the type of data obtained from a conformational analysis of an acetophenone derivative.
Table 1: Calculated Relative Energies for Conformers of an Acetophenone Analogue
| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Conformer 1 | ~0° | 0.00 | Global Minimum (Most Stable) |
| Conformer 2 | ~90° | 3.50 | Transition State |
| Conformer 3 | ~180° | 0.25 | Local Minimum (Stable) |
Note: Data is illustrative, based on typical findings for acetophenone derivatives like 2,4'-dibromoacetophenone. dergipark.org.trresearchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net
Time-dependent DFT (TD-DFT) is used to calculate these electronic properties. dergipark.org.tr For the analogous molecule 2,4'-dibromoacetophenone, the HOMO-LUMO energies were calculated to predict its electronic behavior. dergipark.org.trresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for 2,4'-dibromoacetophenone
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.15 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 5.17 |
Data sourced from studies on 2,4'-dibromoacetophenone using DFT/B3LYP/6-311++G(d,p). dergipark.org.tr
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While DFT calculations provide a static, time-averaged picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent molecules, and other dynamic processes.
For a compound such as this compound, MD simulations could be used to:
Explore its conformational landscape in different solvents to see how the environment affects its preferred shape.
Study the stability of potential interactions with biological targets, such as enzymes or receptors, by simulating the molecule within a protein's active site.
Analyze the formation of hydrogen bonds or other non-covalent interactions with surrounding solvent molecules, which can influence its solubility and reactivity.
Although specific MD studies on this exact compound are not available, this technique is a standard tool in computational drug design and materials science to understand how flexible molecules behave in a realistic, dynamic environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy (if applicable for analogues)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The goal is to develop models that can predict the activity of new, untested compounds based solely on their structural features. nih.govbiointerfaceresearch.com
A QSAR study involves:
Data Set Collection: A series of analogue compounds with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the observed biological activity. biointerfaceresearch.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov
No QSAR studies have been published specifically for analogues of this compound. However, if a series of such compounds were synthesized and tested, a QSAR model could be developed to guide the design of more potent analogues for a specific biological target.
Table 3: Example of Descriptors Used in a QSAR Model
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |
| Steric/Topological | Molecular Volume | The size and shape of the molecule. |
| Hydrophobic | LogP (Octanol-Water Partition) | The molecule's affinity for fatty vs. aqueous environments. |
Spectroscopic Property Prediction through Computational Methods
Computational methods, particularly DFT, are highly effective at predicting various spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. dergipark.org.tr Calculations are performed on the optimized geometry, and the resulting chemical shifts are compared to a reference compound (like tetramethylsilane, TMS) to provide theoretical spectra that can be directly compared with experimental data. worktribe.com
For the related compound 2,4'-dibromoacetophenone, a study showed good agreement between the calculated and experimental spectroscopic data, validating the computed geometry and electronic structure. dergipark.org.trresearchgate.net
Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for an Analogue
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (GIAO) (ppm) |
|---|---|---|
| C=O | 191.5 | 190.8 |
| C-Br (aromatic) | 127.8 | 127.1 |
| C-H (aromatic) | 131.2 | 130.5 |
| C-H (aromatic) | 129.9 | 129.2 |
| CH₂Br | 30.7 | 31.5 |
Note: Data is illustrative, based on a comparative study of 2,4'-dibromoacetophenone. dergipark.org.tr
Biological and Pharmacological Research on 4 Bromo 2 4 Fluorophenyl Acetophenone and Analogues
Exploration of Enzyme Inhibition Potentials
Enzyme inhibition is a key mechanism through which therapeutic agents exert their effects. Research into acetophenone (B1666503) derivatives has revealed their potential to inhibit various enzymes implicated in a range of diseases.
Investigation of Carbonic Anhydrase II Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes. researchgate.net The inhibition of certain CA isoforms, such as CA II, is a therapeutic strategy for conditions like glaucoma and epilepsy. youtube.comrcsb.org
A study investigating a series of acetophenone derivatives demonstrated their inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II). nih.gov The tested acetophenone derivatives showed Ki values for hCA II inhibition in the micromolar range, indicating a potential for this class of compounds to act as CA inhibitors. nih.gov While the specific compound 4'-Bromo-2-(4-fluorophenyl)acetophenone was not included in this study, the findings for its analogues suggest that it could be a candidate for similar inhibitory activity. The interactions of these inhibitors are often explored through molecular docking to understand their binding to the enzyme's active site. nih.gov
Table 1: Inhibition of Human Carbonic Anhydrase II by Acetophenone Analogues nih.gov
No direct data is available for this compound. The table below represents data for its analogues.
| Compound | Ki (µM) for hCA II |
| Acetophenone Derivative 1 | 598.63 ± 90.04 |
| Acetophenone Derivative 2 | 750.11 ± 65.21 |
| Acetophenone Derivative 3 | 812.45 ± 77.18 |
| Acetophenone Derivative 4 | 889.33 ± 81.56 |
| Acetophenone Derivative 5 | 921.05 ± 88.14 |
| Acetophenone Derivative 6 | 945.76 ± 74.50 |
Studies on Aromatase Inhibition and Implications for Hormone-Dependent Conditions
Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it is responsible for the final step in estrogen biosynthesis. nih.govyoutube.com The development of aromatase inhibitors (AIs) has been a significant advancement in oncology. nih.govnih.govdana-farber.org
Research into novel AIs has explored a wide range of chemical scaffolds. While direct studies on this compound as an aromatase inhibitor are not prominent in the literature, its structural features, including the substituted phenyl rings, are present in some classes of non-steroidal AIs. Molecular docking studies are a common approach to predict the binding affinity of potential inhibitors to the aromatase active site, which involves key interactions with polar, aromatic, and non-polar residues. researchgate.netnih.govnorthumbria.ac.uk For instance, 2-bromo-4'-fluoroacetophenone (B32570) has been noted as an intermediate in the synthesis of competitive aromatase inhibitors.
Assessment of Tyrosine Kinase Inhibition and Signal Transduction Pathways
Tyrosine kinases are a large family of enzymes that play a fundamental role in cellular signal transduction pathways, regulating processes like cell growth, differentiation, and survival. youtube.comyoutube.com Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for drug development. youtube.com
Chalcone derivatives, which share a similar α,β-unsaturated ketone core with some acetophenone analogues, have been identified as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Molecular modeling has suggested that these compounds can dock into the ATP-binding pocket of EGFR. nih.gov Furthermore, in silico studies on fluorinated thiazolidin-4-one derivatives have shown potential affinity for the c-Kit tyrosine kinase protein (1T46), with hydrogen bonding and other interactions being crucial for binding. rjptonline.org Given the structural similarities, it is plausible that this compound and its analogues could be investigated for their potential to inhibit various tyrosine kinases.
Mechanisms of Enzyme-Ligand Interactions
The interaction between an enzyme and a ligand (inhibitor) is a complex process governed by various non-covalent forces. Molecular docking studies are instrumental in elucidating these interactions at the molecular level. For carbonic anhydrase inhibitors, the binding often involves the sulfonamide group coordinating with the zinc ion in the active site, while other parts of the molecule form hydrogen bonds and van der Waals interactions with surrounding amino acid residues. nih.gov
In the case of aromatase, inhibitors typically interact with the heme group and key amino acid residues within the active site, such as D309, T310, and S478. nih.gov For tyrosine kinase inhibitors, the mechanism often involves competing with ATP for its binding site, thereby preventing the phosphorylation of substrate proteins. youtube.com The specific interactions, such as hydrogen bonds and hydrophobic interactions, determine the potency and selectivity of the inhibitor. nih.gov
Assessment of Anti-Inflammatory Activities through Molecular Pathways
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. mdpi.com The anti-inflammatory properties of various chemical compounds are often mediated through the modulation of key signaling pathways.
Analogues of this compound, such as benzylideneacetophenone derivatives, have been shown to exert anti-inflammatory effects by regulating the nuclear translocation of NF-κB in LPS-stimulated microglial cells. nih.gov This regulation involves the suppression of the phosphorylation of IκB kinase (IKK) and the subsequent inhibition of the p65 subunit of NF-κB. nih.gov Furthermore, these compounds can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is another critical regulator of the inflammatory response. nih.govnih.gov The inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as TNF-α and IL-6. nih.govnih.govresearchgate.net
Research into Anticancer and Cytotoxic Effects on Cancer Cell Lines
The search for novel anticancer agents is a continuous effort in medicinal chemistry. Brominated acetophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.
In one study, a series of brominated acetophenone derivatives were evaluated for their in vitro anticancer activity. farmaciajournal.com One derivative, in particular, showed low cytotoxicity against a normal breast epithelial cell line (MCF12F) while exhibiting significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), Caco-2 (colorectal adenocarcinoma), and PC-3 (prostate adenocarcinoma). farmaciajournal.com The pro-oxidant activity of these brominated derivatives, leading to the formation of reactive oxygen species (ROS), is suggested as a potential mechanism for their anticancer effects. farmaciajournal.com Other studies on brominated organic compounds have also reported promising antiproliferative activity against prostate and colon cancer cells. unison.mxresearchgate.net
Table 2: Cytotoxicity of a Brominated Acetophenone Analogue (5c) on Various Cell Lines farmaciajournal.com
No direct data is available for this compound. The table below represents data for an analogue.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Cervical Cancer | 18.40 ± 4.70 |
| Caco-2 | Colorectal Adenocarcinoma | 18.40 ± 4.70 |
| MCF-7 | Breast Adenocarcinoma | < 10 |
| PC-3 | Prostate Adenocarcinoma | < 10 |
| MCF12F | Normal Breast Epithelial | > 100 |
Additionally, other related structures, such as thiazol-2-ylhydrazones synthesized from α-bromo-4-cyanoacetophenone, have shown significant anticancer efficacy against HCT-116 and MCF-7 carcinoma cell lines, with some compounds being more active than the standard drug cisplatin. rsc.org
Induction of Apoptosis and Cell Growth Inhibition
There is no specific information available in the reviewed scientific literature regarding the induction of apoptosis or cell growth inhibition by This compound .
Research on other substituted deoxybenzoin (B349326) derivatives has shown some activity in this area. For instance, certain 2'-substituted deoxybenzoin derivatives have been found to induce apoptosis in estrogen receptor β (ERβ) positive prostate cancer (PC3) cells. nih.gov The parent compound, 2-Phenylacetophenone, has demonstrated antibacterial activity and can inhibit biofilm formation in certain bacterial strains, but detailed cell growth inhibition studies on cancer cell lines are not available. medchemexpress.com
Table 1: Research Findings on Apoptosis and Cell Growth Inhibition for Deoxybenzoin Analogues
| Compound/Analogue | Cell Line | Activity | Citation |
| 2'-substituted deoxybenzoins | PC3 (ERβ+) | Induction of Apoptosis (IC₅₀ ~1-5 µM) | nih.gov |
| 2'-substituted deoxybenzoins | MCF7 (ERα+) | Increased Cell Proliferation (EC₅₀ ~1-12 µM) | nih.gov |
| 2-Phenylacetophenone | M. smegmatis | Biofilm Inhibition (at 1000 µg/mL) | medchemexpress.com |
| This compound | N/A | No data available | N/A |
| N/A: Not Applicable |
Molecular Targets and Signaling Pathways in Oncogenesis
No studies have been identified that investigate the molecular targets or effects on oncogenic signaling pathways of This compound .
For the broader class of deoxybenzoins, some research has elucidated their mechanisms. For example, the estrogenic effects of certain deoxybenzoin derivatives are mediated through the "classical" genomic pathway by binding to estrogen receptors (ERα and ERβ). nih.gov These compounds were shown to up-regulate the expression of estrogen-sensitive genes such as trefoil factor 1 (TFF1) and cathepsin-D (CTSD). nih.gov However, without specific studies, it is impossible to extrapolate these findings to this compound.
Antimicrobial and Antiviral Potentials
Studies on Antibacterial and Antifungal Activities
There is no published research on the specific antibacterial or antifungal activities of This compound .
The general class of acetophenones has been noted for a range of biological activities, including antimicrobial properties. nih.govnih.gov For example, para/meta-substituted acetophenones have been reported to show antimicrobial activity. ossila.com The unsubstituted core, 2-Phenylacetophenone, has been shown to possess antibacterial activity against Bacillus subtilis, Mycobacterium smegmatis, and Mycobacterium aurum with Minimum Inhibitory Concentrations (MICs) of 500 μg/mL. medchemexpress.com
Table 2: Antibacterial Activity of Related Acetophenone Structures
| Compound/Analogue | Bacterial Strain | Activity (MIC) | Citation |
| 2-Phenylacetophenone | B. subtilis | 500 µg/mL | medchemexpress.com |
| 2-Phenylacetophenone | M. smegmatis | 500 µg/mL | medchemexpress.com |
| 2-Phenylacetophenone | M. aurum | 500 µg/mL | medchemexpress.com |
| This compound | N/A | No data available | N/A |
| N/A: Not Applicable |
Investigation of Antiviral Mechanisms and Efficacy
No scientific literature could be found detailing any investigation into the antiviral mechanisms or efficacy of This compound . The general class of acetophenones is not widely recognized as a significant source of antiviral agents, though research into various chemical scaffolds is ongoing.
DNA-Cleaving Activities and Photoinduced Radical Generation
Mechanisms of DNA Strand Breakage
There are no available studies on the DNA-cleaving activities or photoinduced radical generation of This compound .
While no data exists for the specific compound of interest, research has been conducted on structurally related isomers. For instance, 2-Bromo-4'-fluoroacetophenone is known to be a photoinduced DNA cleaving agent. Upon illumination, it can serve as a precursor for fluoro-substituted phenyl radicals, which are highly reactive and can mediate the breakage of DNA strands. This highlights that the potential for such activity can exist within bromo-fluoroacetophenone structures, but it has not been demonstrated for the 2-(4-fluorophenyl) substituted variant.
Applications in Photodynamic Therapy Research
Photodynamic therapy (PDT) is a therapeutic modality that employs a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can induce localized cell death. nih.govnih.govfrontierspecialtychemicals.com The effectiveness of PDT is critically dependent on the properties of the photosensitizer. nih.gov While direct research on this compound as a photosensitizer is not extensively documented, its chemical structure contains moieties that are of significant interest in the design of new PDT agents.
The core of the molecule is an acetophenone, a type of ketone. Ketone-containing compounds have been investigated as photosensitizers due to their ability to absorb light and, in some cases, transition to an excited triplet state, a prerequisite for ROS generation. alfa-chemistry.com Furthermore, natural photosensitizers like curcumin, which exists in a keto-enol form, have demonstrated PDT efficacy, underscoring the potential of ketone-based structures in this field. nih.gov
Of particular significance is the presence of a bromine atom on the phenyl ring. The inclusion of heavy atoms like bromine or iodine in a photosensitizer's structure is a well-established strategy to enhance its efficacy. bohrium.com This "heavy atom effect" facilitates intersystem crossing from the initial excited singlet state to the desired long-lived excited triplet state. This process increases the quantum yield of singlet oxygen, thereby boosting the photodynamic activity of the molecule. bohrium.comnih.gov Studies on various classes of photosensitizers, including porphyrins and boron-dipyrromethene (BODIPY) dyes, have shown that bromination or iodination significantly improves their photosensitizing capabilities. bohrium.comresearchgate.net
Therefore, the combination of a ketone group with a bromine substituent suggests that this compound and its analogues could be promising candidates for investigation in photodynamic therapy research. Their potential lies in the synergistic effect of the carbonyl group's photochemical properties and the heavy atom effect provided by bromine, which could lead to efficient ROS production upon light activation.
Structure-Activity Relationship (SAR) Studies for Biological Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For acetophenone derivatives, SAR analyses focus on how different substituents on the aromatic rings influence their interactions with biological targets.
The type and position of halogen atoms on the phenyl rings of acetophenone analogues are critical determinants of biological activity. Halogens exert influence through a combination of electronic (inductive and resonance) and steric effects, which can alter a molecule's polarity, binding affinity, and metabolic stability. drugdesign.org
Research on analogues of FPMINT, a molecule containing a fluorophenyl group that inhibits equilibrative nucleoside transporters (ENTs), demonstrates the importance of halogen substitution. The presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory activity against both ENT1 and ENT2. nih.gov This highlights that the electronic perturbations caused by halogens are crucial for molecular recognition by the transporters.
The following table illustrates the impact of modifying the fluorophenyl and another aromatic moiety (naphthalene) in FPMINT analogues on their inhibitory concentration (IC₅₀) against human ENT1 and ENT2.
| Compound | Modifications from Parent Compound (FPMINT) | ENT1 IC₅₀ (µM) | ENT2 IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| FPMINT | Parent Compound | ~5-10 fold less potent than on ENT2 | Potent Inhibitor | nih.gov |
| Compound 2b | N-naphthalene replaced with a substituted benzene (B151609) ring | 12.68 | 2.95 | nih.gov |
| Compound 3c | N-naphthalene replaced with a different substituted benzene; modification on fluorophenyl ring | 2.38 | 0.57 | nih.gov |
| Compound 3b | N-naphthalene replaced with a different substituted benzene; modification on fluorophenyl ring | 1.65 | No Inhibition | nih.gov |
| Compound 2a | N-naphthalene replaced with a substituted benzene ring | 104.92 | No Inhibition | nih.gov |
The data show that subtle changes in substitution significantly alter both potency and selectivity. For instance, compound 3c emerged as the most potent inhibitor for both transporters, while the closely related compound 3b was selective for ENT1, losing all activity against ENT2. nih.gov This underscores the profound electronic influence of halogen positioning on biological function.
Beyond electronic effects, the size and position of substituents (steric effects) play a crucial role in how a ligand fits into its biological target. In a study examining the hydrogen bonding of phenol (B47542) to various halogenated acetophenones, it was found that halogenation has a pronounced effect on the preferred docking site. nih.govnih.gov
The competition between different docking poses, such as binding near the methyl group versus the halogenated phenyl ring, is influenced by the steric bulk and the potential for stacking interactions. nih.gov For example, the substitution pattern on the acetophenone ring dictates whether phenol prefers to bind on the methyl or phenyl side of the ketone, which in turn affects the strength of the hydrogen bond. nih.govnih.gov This model system demonstrates how steric hindrance and favorable van der Waals contacts, governed by substituent placement, are key aspects of molecular recognition. The conformation of 2'-fluoro-substituted acetophenone derivatives, for instance, is controlled by the fluorine atom, which favors an s-trans conformation to minimize repulsion between the fluorine and oxygen atoms. This conformational preference can be instrumental in drug design.
Protein-Ligand Interaction Studies and Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein). nih.gov These studies provide critical insights into the binding energy, conformation, and specific interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions.
For halogenated acetophenones, molecular docking studies have been used to understand their interaction with model receptors. In complexes with phenol, halogenation was shown to direct the hydrogen bond docking preference. nih.gov Docking simulations at the B3LYP-D3/def2-TZVP level of theory can predict the relative energies of different binding poses, correlating them with experimental spectroscopic data. nih.gov
The table below summarizes the types of interactions observed in docking studies of various ligands, which are principles applicable to this compound.
| Compound Class / Specific Compound | Protein Target | Key Interactions Observed in Docking | Reference |
|---|---|---|---|
| Halogenated Acetophenones | Phenol (Model Receptor) | Hydrogen bonding (OH···O=C), Phenyl group stacking, Halogen-π interactions | nih.govnih.gov |
| Acetophenone-1,2,3-Triazoles (e.g., Compound 10) | Enoyl-Acyl Carrier Protein Reductase (InhA) | Hydrogen bond between triazole ring and MET98 | nih.gov |
| FPMINT Analogues (e.g., Compound 3c) | Equilibrative Nucleoside Transporter 1 (ENT1) | Binding site predicted to be different from conventional inhibitors | nih.gov |
These studies reveal that the binding affinity and orientation are governed by a delicate balance of forces. For instance, in the docking of acetophenone-triazole hybrids into the InhA enzyme, the most active compounds showed strong binding energies and formed specific hydrogen bonds and hydrophobic interactions with key amino acid residues like MET98. nih.gov Such computational analyses are invaluable for rationalizing observed SAR data and for guiding the design of more potent and selective analogues by optimizing these protein-ligand interactions.
Applications of 4 Bromo 2 4 Fluorophenyl Acetophenone in Advanced Organic Synthesis
Utility as a Key Intermediate in Pharmaceutical Synthesis
4'-Bromo-2-(4-fluorophenyl)acetophenone has emerged as a significant building block in the pharmaceutical industry. Its unique structural features, including the presence of bromine and fluorine atoms, provide reactive sites for a variety of chemical transformations, making it an ideal starting material for the synthesis of complex drug molecules.
Synthesis of Anti-inflammatory Agents
The structural motif of this compound is integral to the development of new anti-inflammatory drugs. Researchers have utilized this compound as a precursor for the synthesis of novel chalcone derivatives, which have shown promising anti-inflammatory properties. The α,β-unsaturated ketone system in chalcones, derived from this acetophenone (B1666503), is a key pharmacophore that interacts with various biological targets involved in the inflammatory cascade.
Precursor for Anticancer Agents
In the relentless search for more effective cancer therapies, this compound serves as a valuable starting material. Its derivatives have been explored for their potential as anticancer agents. For instance, it can be a precursor to fluorinated aromatic ketone kinase inhibitors. The introduction of specific functional groups onto the acetophenone backbone allows for the targeted inhibition of kinases, enzymes that play a crucial role in cancer cell proliferation and survival.
Role in the Development of Enzyme Inhibitors
The development of specific enzyme inhibitors is a cornerstone of modern drug discovery. This compound provides a versatile platform for creating such molecules. The bromo and fluoro substituents can be strategically modified to design inhibitors that fit precisely into the active sites of target enzymes, thereby modulating their activity with high specificity.
Building Block for Agrochemical Development
Beyond its applications in medicine, this compound is also a valuable intermediate in the agrochemical sector. Its derivatives have been investigated for their potential as potent and selective agents for crop protection.
Intermediate in Fungicide Synthesis
The development of effective fungicides is crucial for ensuring global food security. This compound has been utilized as a key intermediate in the synthesis of novel fungicidal compounds. The presence of the halogen atoms in the molecule can enhance the efficacy and spectrum of activity of the final product, leading to more robust crop protection solutions. For example, it is a known metabolite of the organophosphorus pesticide profenofos, which is used to control pests on crops like cotton. nih.govresearchgate.net
Precursor for Complex Heterocyclic Systems
Synthesis of Pyrazines and Thiazoles
There is no specific information available in the reviewed literature detailing the use of this compound as a precursor for the synthesis of pyrazines and thiazoles.
Derivatization to Phosphorescent Complexes
No research findings were identified that describe the derivatization of this compound to form phosphorescent complexes.
Role in Material Science Applications, Including Optoelectronic Materials
Specific studies detailing the role or application of this compound in material science, including its use in the development of optoelectronic materials, are not present in the available scientific literature.
Facilitation of Multi-Step Synthesis of Natural Products and Analogues
There are no documented instances of this compound being utilized to facilitate the multi-step synthesis of natural products or their analogues in the reviewed research.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of halogenated acetophenones often relies on traditional methods that may involve hazardous reagents and solvents. For instance, electrophilic bromination, a common pathway, frequently uses elemental bromine and Lewis acid catalysts in chlorinated solvents like dichloromethane (B109758). A significant future direction lies in developing greener, more sustainable synthetic routes for 4'-Bromo-2-(4-fluorophenyl)acetophenone.
Research into the synthesis of similar compounds, such as other α-bromoacetophenone derivatives, has explored alternative brominating agents like pyridine (B92270) hydrobromide perbromide and N-Bromosuccinimide (NBS). nih.gov NBS, in particular, is considered a safer and easier-to-handle source of bromine compared to Br₂. Future investigations should focus on optimizing these greener methods for the specific synthesis of this compound. This includes exploring:
Alternative Solvents: Replacing hazardous solvents like carbon tetrachloride or dichloromethane with more benign alternatives such as acetic acid. nih.gov
Catalytic Systems: Developing novel catalytic systems that can improve reaction efficiency and reduce waste.
Process Optimization: Systematically studying the effects of reaction time, temperature, and molar ratios to maximize yield and minimize energy consumption, as has been done for related compounds. nih.gov
The goal is to establish a synthetic pathway that is not only efficient but also aligns with the principles of green chemistry, reducing environmental impact and enhancing laboratory safety.
Advanced Pharmacological Screening for Unexplored Biological Activities
Halogenated acetophenone (B1666503) derivatives are recognized as important intermediates in the synthesis of pharmaceuticals. guidechem.cominnospk.com For example, related structures are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and are used in developing antimicrobial agents and pesticides. innospk.comossila.com Given that para/meta-substituted acetophenones have demonstrated antimicrobial activity, this compound stands out as a promising candidate for extensive pharmacological screening. ossila.com
Future research should systematically evaluate this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications. Key areas for exploration include:
Antimicrobial and Antifungal Activity: Testing against a broad panel of pathogenic bacteria and fungi.
Anti-inflammatory Properties: Investigating its potential to inhibit inflammatory pathways, analogous to other fluorinated compounds.
Anticancer Potential: Screening against various cancer cell lines, as many small molecules containing bromo- and fluoro-moieties exhibit cytotoxic activity.
Enzyme Inhibition: Assessing its ability to inhibit key enzymes implicated in various diseases.
This comprehensive screening will likely reveal previously unknown biological activities, opening new avenues for its use as a lead compound in drug discovery programs.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
Generative AI for Novel Molecules: Using the this compound scaffold as a starting point for generative AI algorithms to design novel derivatives with high predicted affinity for specific biological targets like AXL or BRD4, which are relevant in oncology. roche.comfirstwordpharma.com
Predictive Modeling: Training ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual derivatives, thereby reducing the time and cost associated with preclinical development. actalentservices.com
Target Identification: Employing AI to analyze biological data and hypothesize potential molecular targets for this compound, guiding experimental screening efforts.
Exploration of Catalytic Applications and Reaction Mechanisms
Understanding the reactivity and reaction mechanisms of this compound is crucial for its effective use in synthesis. The bromine atom at the alpha position to the ketone is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The mechanism for the α-bromination of acetophenone derivatives often proceeds through an enolate intermediate under acidic or basic conditions. nih.gov
While the compound is primarily viewed as a synthetic intermediate, a forward-looking research avenue is to explore its potential catalytic activity. The presence of halogen atoms and a carbonyl group offers sites for non-covalent interactions that could be harnessed for catalysis. Future studies could investigate:
Organocatalysis: Determining if the compound or its derivatives can act as organocatalysts in specific reactions, possibly through halogen bonding or other weak interactions.
Mechanistic Studies: Employing advanced spectroscopic and computational methods to further elucidate the mechanisms of its known reactions. A deeper understanding allows for greater control over reaction outcomes and the design of more efficient synthetic protocols.
Photocatalysis: Exploring its potential use in photoredox catalysis, given the presence of chromophoric groups.
Investigating these areas could expand the utility of this compound from a simple building block to an active component in catalytic systems.
Computational Design of Derivatives with Tailored Properties
Computational chemistry provides powerful tools for the in silico design of molecules with specific, pre-defined properties. This approach allows researchers to design and evaluate thousands of virtual compounds before committing resources to their synthesis. gene.com Starting with the core structure of this compound, computational methods can be used to rationally design derivatives for a wide range of applications.
The process involves:
Virtual Library Generation: Systematically modifying the parent structure by adding or changing functional groups at various positions on the phenyl rings.
Property Prediction: Using quantum mechanics and molecular mechanics calculations to predict key properties of the virtual derivatives, such as electronic properties, solubility, and reactivity.
Molecular Docking: Simulating the interaction of designed derivatives with the binding sites of specific proteins to predict their potential as enzyme inhibitors or receptor modulators.
This in silico approach enables the pre-selection of candidates with the highest probability of success, tailoring their properties for applications ranging from pharmaceuticals to materials science.
Potential in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. Crystal engineering, a subfield, involves designing solid-state structures with desired properties based on an understanding of intermolecular forces. Crystallographic studies of analogous compounds, such as 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, reveal the critical role of intermolecular hydrogen bonds (e.g., N—H⋯O, C—H⋯O) and other weak interactions in directing the assembly of molecules in the crystal lattice. researchgate.netnih.gov
This compound, with its bromine and fluorine atoms and carbonyl group, possesses multiple sites capable of forming hydrogen bonds and halogen bonds. This makes it an excellent candidate for exploration in supramolecular chemistry and crystal engineering. Future research directions include:
Crystal Structure Determination: Obtaining the single-crystal X-ray structure of the compound to understand its intrinsic packing and intermolecular interactions.
Co-crystal Formation: Systematically attempting to form co-crystals with other molecules (co-formers) to modify its physicochemical properties, such as melting point and solubility.
Design of Functional Materials: Using the principles of crystal engineering to design new materials, such as liquid crystals or nonlinear optical materials, based on the self-assembly of this compound or its derivatives. ossila.com
By understanding and controlling the non-covalent interactions of this compound, it may be possible to create novel supramolecular assemblies and functional solid-state materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'-Bromo-2-(4-fluorophenyl)acetophenone in academic laboratories?
- Methodology :
- Friedel-Crafts Acylation : Introduce the acetyl group to the aromatic ring via electrophilic substitution. Use a Lewis acid catalyst (e.g., AlCl₃) with bromo- or fluorobenzene derivatives as starting materials .
- Halogenation : Sequential bromination and fluorination steps may be required. Bromine can be introduced using Br₂/FeBr₃, while fluorination may employ electrophilic agents (e.g., Selectfluor®) under controlled conditions .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity (>95%) .
Q. What safety protocols are critical for handling this compound?
- Handling : Use fume hoods, nitrile gloves, and lab coats. The compound is corrosive and lachrymatory; avoid inhalation or skin contact .
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
- Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .
Q. Which analytical techniques are optimal for characterizing this compound?
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, carbonyl at ~200 ppm) .
- IR : Detect carbonyl (C=O) stretching at ~1680 cm⁻¹ and C-Br/C-F bonds at 600–800 cm⁻¹ .
Advanced Research Questions
Q. How can regioselectivity challenges during electrophilic substitution be addressed in synthesizing derivatives?
- Directing Groups : The fluorine atom acts as a meta-director, while the bromine influences para/ortho positions. Use protecting groups (e.g., acetyl) to control substitution sites .
- Catalytic Strategies : Transition-metal catalysts (e.g., Pd) enable selective cross-coupling reactions (e.g., Suzuki-Miyaura) to install additional substituents .
Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?
- DFT Calculations : Optimize molecular geometry to identify electrophilic centers (e.g., carbonyl carbon) and evaluate frontier molecular orbitals (HOMO/LUMO) for reactivity trends .
- MD Simulations : Model solvation effects and transition states for SN2 reactions at the bromine site .
Q. How do steric and electronic effects influence the compound’s stability in catalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
